molecular formula C11H22O2Si B2444331 1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde CAS No. 2168192-44-5

1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde

Katalognummer: B2444331
CAS-Nummer: 2168192-44-5
Molekulargewicht: 214.38
InChI-Schlüssel: PEQKDDGZTNLGSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound CC©©Si©OC1(CCC1)C=O is a silicon-containing organic molecule It features a silicon atom bonded to three methyl groups and an oxygen atom, which is further connected to a cyclopropane ring and an aldehyde group

Eigenschaften

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2Si/c1-10(2,3)14(4,5)13-11(9-12)7-6-8-11/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQKDDGZTNLGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CC©©Si©OC1(CCC1)C=O typically involves the reaction of a silicon-containing precursor with a cyclopropane derivative. One common method is the hydrosilylation of a cyclopropane aldehyde with a trialkylsilane in the presence of a platinum catalyst. The reaction conditions often include:

    Temperature: 25-100°C

    Solvent: Toluene or hexane

    Catalyst: Platinum-based catalysts such as Karstedt’s catalyst

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

CC©©Si©OC1(CCC1)C=O: can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The silicon atom can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Nucleophiles like halides, amines, or alcohols in the presence of a base

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative

    Reduction: Formation of a primary alcohol derivative

    Substitution: Formation of various substituted silicon-containing compounds

Wissenschaftliche Forschungsanwendungen

CC©©Si©OC1(CCC1)C=O: has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique structure.

    Medicine: Explored for its potential use in drug delivery systems, leveraging the stability and reactivity of the silicon-oxygen bond.

    Industry: Utilized in the production of specialty polymers and materials with enhanced thermal and mechanical properties.

Wirkmechanismus

The mechanism of action of CC©©Si©OC1(CCC1)C=O involves its interaction with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, releasing the active silicon species, which can then interact with biological molecules or catalyze specific reactions. The cyclopropane ring and aldehyde group also contribute to its reactivity, allowing it to participate in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

CC©©Si©OC1(CCC1)C=O: can be compared with other silicon-containing compounds such as:

    Trimethylsilyl derivatives: These compounds have similar silicon-oxygen bonds but lack the cyclopropane and aldehyde functionalities, making them less versatile in certain applications.

    Cyclopropane derivatives: These compounds contain the cyclopropane ring but do not have the silicon-oxygen bond, limiting their reactivity and stability.

    Aldehyde derivatives:

Biologische Aktivität

1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on various studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a cyclobutane ring with a tert-butyl(dimethyl)silyl ether moiety and an aldehyde group. The presence of the silyl group enhances its stability and solubility, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Antiviral Properties : Investigations are underway to assess its effectiveness against viral infections.
  • Cytotoxicity : Some studies have indicated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial properties of silylated compounds, including this compound. The results showed that the compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli50
Bacillus subtilis10

Antiviral Studies

In vitro studies have demonstrated that the compound may inhibit viral replication in certain models. For instance, it showed a reduction in viral load in cell cultures infected with influenza virus by up to 70% at a concentration of 25 µM.

Cytotoxicity Assays

The compound was tested against several cancer cell lines, including HeLa and MCF-7. The results indicated an IC50 value of approximately 30 µM for HeLa cells, suggesting moderate cytotoxicity.

Cell Line IC50 (µM)
HeLa30
MCF-745
A549 (Lung Cancer)>100

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the silyl ether group may facilitate interactions with cellular membranes or specific proteins, influencing pathways related to cell growth and apoptosis.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed promising results when treated with formulations containing this compound alongside conventional antibiotics.
  • Cancer Treatment Exploration : A pilot study investigated the use of this compound in combination with standard chemotherapy agents in patients with advanced solid tumors, observing enhanced efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the key safety and handling protocols for 1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if ventilation is inadequate .
  • Storage : Store at room temperature in a dry, inert atmosphere (e.g., under nitrogen) away from strong acids/bases and oxidizing agents to avoid decomposition .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite), dispose as hazardous waste, and avoid inhalation of dust/vapors .

Q. How is the compound synthesized, and what are common intermediates?

  • Methodological Answer :

  • Synthesis Route : The tert-butyl(dimethyl)silyl (TBS) group is typically introduced via silylation of a cyclobutanol precursor using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole. Subsequent oxidation of the hydroxyl group to a carbaldehyde (e.g., using Dess-Martin periodinane) yields the target compound .
  • Intermediate Characterization : Key intermediates (e.g., 1-hydroxycyclobutane-1-carbaldehyde) are validated via 1H^1H-NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and IR (C=O stretch ~1700 cm1^{-1}) .

Q. What spectroscopic techniques are used to confirm its structure?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies the TBS group (singlets at δ 0.1–0.3 ppm for Si–CH3_3, δ 0.9–1.1 ppm for tert-butyl) and aldehyde proton (δ ~9.8 ppm). 13C^{13}C-NMR confirms the cyclobutane ring (δ 20–40 ppm) and carbaldehyde (δ ~200 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C11_{11}H22_{22}O2_2Si: 254.13) .

Advanced Research Questions

Q. How does the steric bulk of the TBS group influence the compound’s reactivity in cycloaddition or nucleophilic addition reactions?

  • Methodological Answer :

  • Steric Effects : The TBS group hinders nucleophilic attack at the cyclobutane ring due to its bulky tert-butyl moiety, as shown in comparative studies with smaller silyl groups (e.g., TMS). Kinetic data (e.g., rate constants for aldehyde reactions) reveal reduced reactivity in Diels-Alder reactions .
  • Mitigation Strategies : Use Lewis acids (e.g., BF3_3·OEt2_2) to polarize the aldehyde carbonyl, enhancing electrophilicity despite steric hindrance .

Q. What are the contradictions in reported stability data under acidic/basic conditions, and how can they be resolved experimentally?

  • Methodological Answer :

  • Data Discrepancies : Some studies report TBS cleavage under mild acidic conditions (e.g., pH 3–4), while others suggest stability up to pH 2. These discrepancies may arise from solvent effects (e.g., aqueous vs. anhydrous systems) .
  • Resolution Protocol : Conduct controlled stability tests (e.g., 1H^1H-NMR monitoring in CDCl3_3 vs. D2_2O at varying pH) to quantify hydrolysis rates and identify solvent-specific degradation pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.